molecular formula C15H21N5O5 B034920 4-Hydroxybenzoylglycylarginine CAS No. 106131-91-3

4-Hydroxybenzoylglycylarginine

Cat. No. B034920
CAS RN: 106131-91-3
M. Wt: 351.36 g/mol
InChI Key: KWGURUHJWXXKEQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybenzoylglycylarginine, also known as HOGA, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. HOGA is a derivative of arginine, an amino acid that plays a crucial role in various physiological processes.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzoylglycylarginine involves the inhibition of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. 4-Hydroxybenzoylglycylarginine inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This leads to the relaxation of blood vessels and a decrease in blood pressure.
Biochemical and Physiological Effects
4-Hydroxybenzoylglycylarginine has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ACE, 4-Hydroxybenzoylglycylarginine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. 4-Hydroxybenzoylglycylarginine has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Hydroxybenzoylglycylarginine in lab experiments is its specificity for ACE inhibition. 4-Hydroxybenzoylglycylarginine does not inhibit other enzymes involved in the renin-angiotensin system, making it a useful tool for studying the effects of ACE inhibition. However, one limitation of using 4-Hydroxybenzoylglycylarginine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 4-Hydroxybenzoylglycylarginine to cells or animals in experiments.

Future Directions

There are several future directions for research on 4-Hydroxybenzoylglycylarginine. One area of research is the development of more efficient synthesis methods for 4-Hydroxybenzoylglycylarginine. Another area of research is the exploration of other potential therapeutic applications for 4-Hydroxybenzoylglycylarginine. For example, 4-Hydroxybenzoylglycylarginine has been shown to have anti-inflammatory properties, so it may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Hydroxybenzoylglycylarginine and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, 4-Hydroxybenzoylglycylarginine is a small molecule that has potential therapeutic applications in various diseases, particularly hypertension. Its mechanism of action involves the inhibition of ACE, leading to the relaxation of blood vessels and a decrease in blood pressure. 4-Hydroxybenzoylglycylarginine also has antioxidant and anti-inflammatory properties. While there are limitations to using 4-Hydroxybenzoylglycylarginine in lab experiments, it remains a useful tool for studying the effects of ACE inhibition. Further research is needed to fully understand the potential therapeutic applications of 4-Hydroxybenzoylglycylarginine and its limitations.

Synthesis Methods

4-Hydroxybenzoylglycylarginine can be synthesized through a multi-step process starting from 4-hydroxybenzoyl chloride and glycine. The first step involves the reaction of 4-hydroxybenzoyl chloride with glycine to form N-(4-hydroxybenzoyl)glycine. The second step involves the conversion of N-(4-hydroxybenzoyl)glycine to N-(4-hydroxybenzoyl)glycyl chloride. The final step involves the reaction of N-(4-hydroxybenzoyl)glycyl chloride with arginine to form 4-Hydroxybenzoylglycylarginine.

Scientific Research Applications

4-Hydroxybenzoylglycylarginine has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of hypertension. 4-Hydroxybenzoylglycylarginine has been shown to inhibit the activity of an enzyme called angiotensin converting enzyme (ACE), which is involved in the regulation of blood pressure. Inhibition of ACE by 4-Hydroxybenzoylglycylarginine leads to the relaxation of blood vessels and a decrease in blood pressure.

properties

CAS RN

106131-91-3

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1

InChI Key

KWGURUHJWXXKEQ-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O

Other CAS RN

106131-91-3

synonyms

4-hydroxy-Bz-Gly-L-Arg
4-hydroxybenzoylglycine-arginine
4-hydroxybenzoylglycylarginine
pHHA

Origin of Product

United States

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